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Compound of Interest

Compound Name: Acid-propionylamino-Val-Cit-OH

Cat. No.: B14751381 Get Quote

Introduction
N-Propionyl-Val-Cit-OH is a synthetic dipeptide derivative of significant interest in the field of

bioconjugation and targeted therapeutics. It belongs to the class of enzyme-cleavable linkers,

which are critical components in the design of Antibody-Drug Conjugates (ADCs). The core of

this molecule consists of a valine (Val) and a citrulline (Cit) amino acid residue, forming a

specific recognition sequence for the lysosomal protease Cathepsin B.[1][2] This targeted

cleavage is essential for the site-specific release of cytotoxic payloads within tumor cells, a

mechanism that enhances therapeutic efficacy while minimizing systemic toxicity.[3][4]

This technical guide provides a comprehensive overview of the structural analysis of N-

Propionyl-Val-Cit-OH, its biological mechanism of action, and the experimental protocols

required for its characterization.

Note on Chemical Identity: The compound is listed by vendors under CAS Number 2098907-

84-5.[5][6] However, there is a discrepancy in the reported chemical structure associated with

this CAS number. For the purposes of this guide, we will assume the structure to be N-

Propionyl-L-Valyl-L-Citrulline, as implied by its name. This structure consists of a propionyl

group (CH₃CH₂CO-) capping the N-terminus of the Val-Cit dipeptide.

Physicochemical and Structural Data
A complete structural elucidation relies on a combination of analytical techniques. The

fundamental properties of the target molecule are summarized below.
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Property Data Source

Systematic Name

(2S)-2-[[(2S)-2-

(propanoylamino)-3-

methylbutanoyl]amino]-5-

(carbamoylamino)pentanoic

acid

IUPAC Naming

Common Names
Acid-propionylamino-Val-Cit-

OH, Propionyl-Val-Cit-OH
Vendor Data[5]

CAS Number 2098907-84-5 Vendor Data[5][6]

Molecular Formula C₁₄H₂₆N₄O₅ Calculated

Molecular Weight 330.38 g/mol Calculated

Solubility

Expected to be soluble in

water and polar organic

solvents like DMSO and DMF.

Inferred[7][8]

Purity Typically >95% via HPLC Vendor Data[8]

Biological Mechanism of Action: The Val-Cit Linker
in ADCs
The Val-Cit dipeptide is a well-established substrate for Cathepsin B, a cysteine protease that

is often overexpressed in the lysosomes of tumor cells.[2] In the context of an ADC, the linker

remains stable in systemic circulation but is efficiently cleaved upon internalization of the ADC

into a target cancer cell.[3] This process triggers the release of the conjugated cytotoxic

payload.

The cleavage mechanism involves several orchestrated steps:

ADC Internalization: The ADC binds to a target antigen on the cancer cell surface and is

internalized, typically via endocytosis.

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
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Enzymatic Cleavage: The acidic environment of the lysosome (pH 4.5-5.5) provides optimal

conditions for Cathepsin B activity.[1] The enzyme recognizes and hydrolyzes the peptide

bond on the C-terminal side of the citrulline residue.

Payload Release: If a self-immolative spacer (like p-aminobenzyl carbamate, PABC) is

present between the linker and the drug, this initial cleavage initiates a cascade of electronic

rearrangements that results in the release of the unmodified, active drug.[9][10]
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Caption: ADC internalization and lysosomal payload release pathway.

Experimental Protocols for Structural Analysis
A multi-faceted analytical approach is required to confirm the identity, purity, and structure of N-

Propionyl-Val-Cit-OH.[11]

Workflow for Structural Characterization
The logical flow for analyzing the peptide derivative involves sequential confirmation of its

properties, from basic identity to detailed structural features.
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Caption: Experimental workflow for structural characterization.

Protocol 1: Purity Determination by RP-HPLC
Objective: To assess the purity of the synthesized peptide derivative.[12]

Materials:

N-Propionyl-Val-Cit-OH sample

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
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Solvent B: 0.1% TFA in Acetonitrile (ACN)

RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

UV Detector

Methodology:

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., 50:50

Water:ACN).

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

Inject 10-20 µL of the sample solution.

Elute the sample using a linear gradient, for example:

5% to 95% Solvent B over 30 minutes.

Maintain a constant flow rate (e.g., 1.0 mL/min).

Monitor the elution profile at 214 nm and 280 nm.

Calculate purity by integrating the peak area of the main product relative to the total peak

area.

Protocol 2: Identity Confirmation by LC-MS
Objective: To confirm the molecular weight and primary sequence of the peptide.[13][14]

Materials:

HPLC-purified sample

LC-MS system (e.g., coupled to an ESI or MALDI source)

Solvents and column as described in the HPLC protocol.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/addressing_premature_drug_release_from_Val_Cit_linkers.pdf
https://www.sterlingpharmasolutions.com/knowledge-hub/adc/stability-of-adc-linker-payloads-in-sub-cellular-fractions/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14751381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform chromatographic separation as described in the RP-HPLC protocol.

Divert the column eluent directly into the mass spectrometer source.

Acquire mass spectra in positive ion mode. The expected [M+H]⁺ ion for C₁₄H₂₆N₄O₅ is m/z

331.19.

To confirm the sequence, perform tandem MS (MS/MS) analysis.

Select the precursor ion (m/z 331.19) for fragmentation (e.g., via collision-induced

dissociation).

Analyze the resulting fragment ions (b- and y-ions) to verify the Val-Cit connectivity and the

presence of the N-terminal propionyl group.

Protocol 3: Structural Elucidation by NMR Spectroscopy
Objective: To unambiguously determine the covalent structure and stereochemistry of the

molecule.[12][15]

Materials:

Lyophilized, highly pure sample (>5 mg)

NMR-grade deuterated solvent (e.g., DMSO-d₆ or D₂O)

High-field NMR spectrometer (e.g., 500 MHz or higher)

Methodology:

Dissolve the sample in the chosen deuterated solvent to a final concentration of 5-10 mM.

Acquire a 1D ¹H spectrum to observe proton chemical shifts and coupling constants. Key

expected regions include the amide protons (δ ~7-9 ppm), alpha-protons (δ ~4-5 ppm), and

aliphatic side-chain protons (δ ~0.8-3.5 ppm).[15]

Acquire a 1D ¹³C spectrum to identify all unique carbon environments.

Perform 2D NMR experiments for complete assignment:
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COSY (Correlation Spectroscopy): To establish proton-proton spin coupling networks

within each amino acid residue.

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single

amino acid spin system.[15]

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons

and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)

correlations between protons and carbons, which is critical for sequencing and confirming

the propionyl cap.

Conclusion
N-Propionyl-Val-Cit-OH is a precisely engineered molecule designed for specific enzymatic

cleavage in ADCs. Its structural integrity is paramount to its function. A rigorous analytical

workflow combining chromatography (HPLC) and spectroscopy (MS, NMR) is essential for its

complete characterization.[11] The protocols and data presented in this guide provide a

framework for researchers to verify the structure, purity, and ultimately, the biological

competence of this critical ADC linker component.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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